(±)-δ-Cadinene
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Overview
Description
(±)-δ-Cadinene is a sesquiterpene hydrocarbon found in various essential oils, including those of clove, juniper, and cypress. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. This compound is also recognized for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-δ-Cadinene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through various organic reactions, including cyclization and rearrangement reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants that are rich in this compound. Steam distillation is a common method used to isolate this compound from these essential oils. Additionally, biotechnological approaches, such as microbial fermentation, are being explored to produce this compound in a more sustainable and efficient manner.
Chemical Reactions Analysis
Types of Reactions: (±)-δ-Cadinene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Oxygenated derivatives such as cadinol and cadinyl acetate.
Reduction: More saturated hydrocarbons like cadinane.
Substitution: Halogenated derivatives with altered chemical properties.
Scientific Research Applications
(±)-δ-Cadinene has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory activities, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to modulate specific cellular pathways.
Industry: It is widely used in the fragrance and flavor industries due to its distinctive aroma. Additionally, it is being investigated for its potential use in biopesticides.
Mechanism of Action
The mechanism of action of (±)-δ-Cadinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, this compound can inhibit the growth of certain bacteria by disrupting their cell membranes. In anti-inflammatory pathways, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
α-Cadinene: Another sesquiterpene with a similar structure but different biological activities.
β-Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic properties.
Germacrene D: A sesquiterpene with antimicrobial and antioxidant activities.
Uniqueness of (±)-δ-Cadinene: this compound is unique due to its distinctive woody and spicy aroma, which makes it highly valued in the fragrance and flavor industries. Additionally, its potential biological activities, including antimicrobial and anti-inflammatory properties, set it apart from other similar compounds. Its ability to modulate specific cellular pathways also makes it a promising candidate for further research in medicine and biotechnology.
Properties
CAS No. |
60305-17-1 |
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Molecular Formula |
C₁₅H₂₄ |
Molecular Weight |
204.35 |
Synonyms |
Dysoxylonene; cis-(±)-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene; rel-(1R,8aS)-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene; Dysoxylonen; cis-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of (±)-δ-Cadinene?
A1: this compound has a molecular formula of C15H24 and a molecular weight of 204.36 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't delve into detailed spectroscopic data, techniques like GC-MS [, , , , , , , , , , , , , , , , , , , ] and NMR [] have been used to characterize this compound and its analogs.
Q3: In which plants is this compound found?
A3: this compound has been identified in the essential oils of various plant species, including Aegle marmelos [], Lindera erythrocarpa Makino [], Citrus paradisi [], Teucrium libanitis [], Gleditsia sinensis [], Acori Tatarinowii and Acori Calami [], Rhododendron nivale [], Ailanthus altissima [], Montanoa speciosa [], Cryptomeria japonica [], Azadirachta indica and Croton tiglium [].
Q4: How is this compound synthesized?
A4: A total synthesis of this compound has been achieved starting from cyclohexenone enamine via a Robinson annulation to form δ-cadineneone, followed by oxygen removal using the thioketal–Raney Nickel method [].
Q5: What are the stability characteristics of this compound?
A5: The provided abstracts don't offer specific details on the stability of this compound under various conditions.
Q6: Are there any studies investigating the biological activity of this compound?
A6: Besides its potential antifungal properties [], the provided abstracts don't delve into other biological activities of this compound.
Q7: What are the future directions for research on this compound?
A7: Future research could focus on:
Q8: What is the environmental impact of this compound?
A8: The provided abstracts don't address the environmental impact and degradation of this compound. Further studies are required to understand its effects on the ecosystem.
Q9: How is this compound analyzed and quantified?
A9: GC-MS [, , , , , , , , , , , , , , , , , , , ] is the primary technique used to analyze and quantify this compound in various matrices.
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